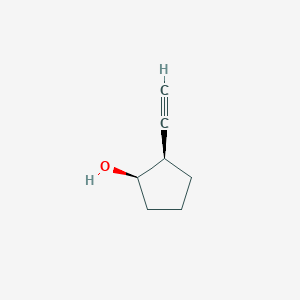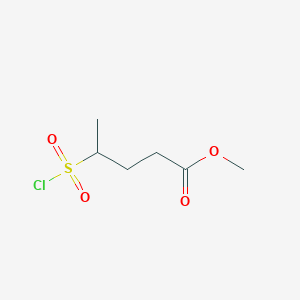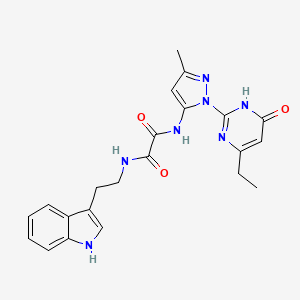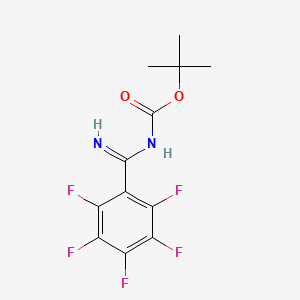![molecular formula C16H10ClNO3 B2821660 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione CAS No. 866038-32-6](/img/structure/B2821660.png)
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione, also known as 2-chloro-N-methyl-3-indenylacetamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of indene and is a major component of the indene family. It is a highly reactive compound that is capable of forming a variety of derivatives, which can be used in the synthesis of a wide range of compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Pyrrole Derivatives : Research has demonstrated various synthetic routes to create pyrrole and related derivatives. For instance, a facile approach for synthesizing 3-methylthio-substituted furans, pyrroles, and thiophenes involves reactions starting from readily available aryl methyl ketones, indicating a broader application in creating pyrrole-based compounds with potential electronic and photophysical properties (Yin et al., 2008).
Applications in Organic Electronics
- Electron Transport Materials : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) and thiophene units has been synthesized for use as an electron transport layer in inverted polymer solar cells. This highlights the potential of pyrrole derivatives in enhancing the efficiency of organic electronic devices (Hu et al., 2015).
Photophysical Properties
- Stimulus-Responsive Fluorescent Properties : D-π-A 1,4-dihydropyridine derivatives with pyrrole units have been synthesized, showing aggregation-induced emission characteristics. These compounds exhibit reversible piezochromism and solvent-induced emission changes, indicating their utility in material science for sensing and imaging applications (Lei et al., 2016).
Chemical Sensing
- Chemosensors for Metal Ions : Pyrrole derivatives have been utilized in the synthesis of chemosensors with high selectivity towards transition metal ions like Cu2+, showcasing their application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
2-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-7-14(19)9-5-10(18-8-9)6-13-15(20)11-3-1-2-4-12(11)16(13)21/h1-6,8,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYFKTSWFQSYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CN3)C(=O)CCl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9S)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/no-structure.png)



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)

![1-(3,4-dimethylphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2821595.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2821599.png)